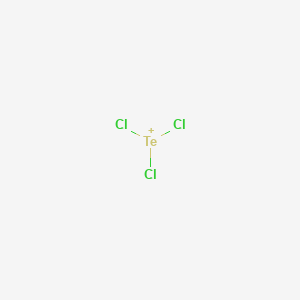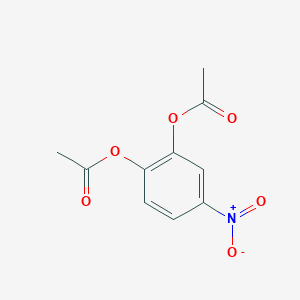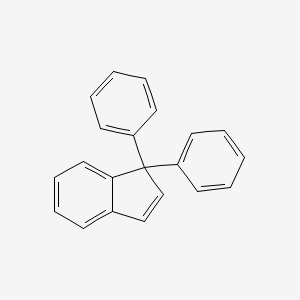
1,1-Diphenyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16 It is a derivative of indene, where the hydrogen atoms at the 1-position are replaced by phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 1,1-diphenylethylene with a suitable catalyst. For example, the reaction of 1,1-diphenylethylene with a Lewis acid catalyst such as aluminum chloride can yield this compound . Another method involves the use of palladium-catalyzed cyclization of 2-alkynylbiphenyls .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. For example, the use of a palladium catalyst in a high-temperature reaction can efficiently produce this compound on an industrial scale .
化学反应分析
Types of Reactions
1,1-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylindenequinone, while reduction can produce dihydrodiphenylindene .
科学研究应用
1,1-Diphenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic devices
作用机制
The mechanism of action of 1,1-diphenyl-1H-indene involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
1,1-Diphenylethylene: A closely related compound with similar structural features but different reactivity.
Indane: Another related compound that differs in the substitution pattern on the indene core.
1,1-Dimethylindene: A compound with methyl groups instead of phenyl groups at the 1-position.
Uniqueness
1,1-Diphenyl-1H-indene is unique due to the presence of two phenyl groups at the 1-position, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
属性
CAS 编号 |
40719-27-5 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,1-diphenylindene |
InChI |
InChI=1S/C21H16/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21/h1-16H |
InChI 键 |
VFYHZAZEIDMAOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
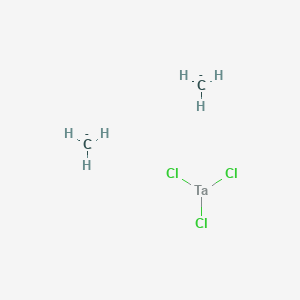
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
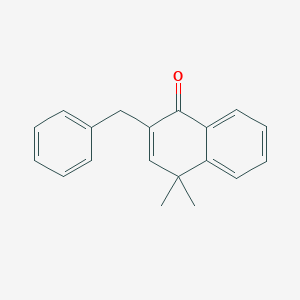
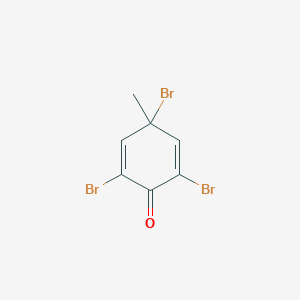
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
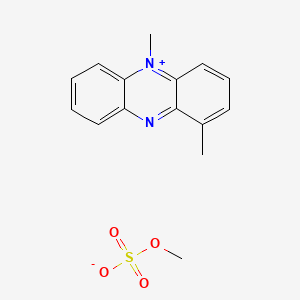
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
